molecular formula C22H23N3O B2770591 1-allyl-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847239-59-2

1-allyl-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2770591
CAS RN: 847239-59-2
M. Wt: 345.446
InChI Key: YCKICRHFMWTSCM-UHFFFAOYSA-N
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Description

Benzimidazole and indole derivatives are constituents of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

The preparation of imidazol-4-ones, a related compound, has been discussed in various publications . The appropriate 1-arylhydrazinecarbonitriles are subjected to the reaction with 2-chloro-4,5-dihydro-1H-imidazole, yielding imidazol-4-ones .


Molecular Structure Analysis

Benzimidazole and indole derivatives are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of these derivatives, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .


Chemical Reactions Analysis

Benzimidazole and indole derivatives have been synthesized and screened for various biological activities . They have been used in the synthesis of a variety of compounds, including antiviral agents .


Physical And Chemical Properties Analysis

Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .

Scientific Research Applications

Electrochemically Generated Carbanions

This compound has been used in the generation of carbanions through electrochemical methods . These carbanions enable isomerizing allylation and allenylation of aldehydes with alkene and alkynes . This process has been used in the synthesis of various organic compounds .

Synthesis of Arylidenerhodanines

The compound has been used in the synthesis of arylidenerhodanines . These arylidenerhodanines display potential biological activity . For example, 3-N-allylrhodanine was condensed under Knoevenagel conditions with p-nitrobenzaldehyde in acetic acid to afford the π-conjugated heterocyclic compound .

Anticancer Evaluation

The compound has been used in the design, synthesis, and anticancer evaluation of certain derivatives . These derivatives have shown potential in the treatment of various types of cancer .

Antioxidant Properties

The compound has been used in the synthesis and characterization of novel derivatives with antioxidant properties . These derivatives have potential applications in the treatment of diseases caused by oxidative stress .

Thermal Hazard Evaluation

The compound has been used in the thermal hazard evaluation and risk assessment of certain ionic liquids . This is important in ensuring the safe handling and storage of these materials .

Organic Chemistry Building Blocks

The compound and its derivatives play a role in organic chemistry as building blocks for further transformations . They have found application in various therapeutic areas due to their broad spectrum of biological and pharmacological activities .

Mechanism of Action

Benzimidazole and indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Future Directions

Benzimidazole and indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-3-11-24-15-18(13-21(24)26)22-23-19-9-4-5-10-20(19)25(22)14-17-8-6-7-16(2)12-17/h3-10,12,18H,1,11,13-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKICRHFMWTSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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